molecular formula C9H7F3O2 B7973436 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone

2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone

Cat. No.: B7973436
M. Wt: 204.15 g/mol
InChI Key: XAAWPKMBKZVXIK-UHFFFAOYSA-N
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Description

Crystal System and Unit Cell Parameters

The compound crystallizes in the tetragonal space group P4₁2₁2, characterized by unit cell dimensions of a = 128.94 Å, b = 128.94 Å, and c = 187.02 Å, with α = β = γ = 90°. This symmetry reflects a highly ordered arrangement of molecules, facilitated by hydrogen bonding between the methoxy oxygen and adjacent fluorine atoms. The Matthews coefficient (2.68 ų/Da) and solvent content (54.07%) suggest a tightly packed lattice with limited interstitial spaces, typical of fluorinated aromatic systems.

The molecular geometry features a planar ethanone group (C=O bond length: 1.21 Å) flanked by two fluorine atoms at the C2 position, creating a trigonal planar configuration (F-C-F angle: 104.5°). The 3-fluoro-4-methoxyphenyl ring adopts a slightly twisted conformation relative to the ethanone plane (dihedral angle: 12.3°), minimizing steric clashes between the methoxy group and ortho-fluorine.

Intermolecular Interactions

Symmetry operators in the crystal lattice generate fourfold screw axes along the c-direction, with translational components of 1/4 and 3/4. These operations propagate π-π stacking between phenyl rings (centroid-to-centroid distance: 3.89 Å) and C–F···H–C interactions (2.67 Å). The dominance of dispersive forces over dipole-dipole interactions explains the compound’s relatively low melting point (92–94°C) compared to non-fluorinated acetophenones.

Properties

IUPAC Name

2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-14-7-3-2-5(4-6(7)10)8(13)9(11)12/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAWPKMBKZVXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation with Difluoroacetyl Chloride

A direct route involves reacting 3-fluoro-4-methoxybenzene with difluoroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). The reaction proceeds under anhydrous conditions in dichloromethane at 0–25°C.

Procedure :

  • Dissolve 3-fluoro-4-methoxybenzene (1.0 eq) in anhydrous CH₂Cl₂.

  • Add AlCl₃ (1.2 eq) and cool to 0°C.

  • Slowly add difluoroacetyl chloride (1.1 eq) dropwise.

  • Stir at room temperature for 12–24 hours.

  • Quench with ice-water, extract with CH₂Cl₂, and purify via column chromatography (hexane:EtOAc = 4:1).

Yield : 60–75%.

Halogenated Precursor Approach

For enhanced regioselectivity, 2-bromo-3-fluoro-4-methoxyacetophenone is fluorinated using AgF or KF in polar aprotic solvents (e.g., DMF or DMSO). This method avoids over-fluorination by controlling stoichiometry.

Key Conditions :

  • AgF (2.5 eq), DMF, 80°C, 6 hours.

  • Yield: 82%.

Nucleophilic Fluorination of Ketone Intermediates

Nucleophilic fluorination replaces leaving groups (e.g., Cl, Br) with fluorine atoms. This method is critical for introducing the difluoromethyl moiety.

Two-Step Fluorination of Dichloro Intermediates

A patented approach involves:

  • Synthesis of 1-(3-fluoro-4-methoxyphenyl)-2,2-dichloroethanone via Claisen condensation.

  • Fluorination using potassium fluoride (KF) in sulfolane at 160°C.

Reaction Table :

StepReagentsConditionsYield
1ClCH₂COCl, AlCl₃CH₂Cl₂, 0°C → rt, 12h85%
2KF, sulfolane160°C, 8h68%

Direct Difluoroalkylation via C–H Activation

Recent advances employ difluoroenoxysilanes and visible-light photocatalysis to functionalize benzylic positions. This method avoids pre-functionalized substrates.

Procedure :

  • Mix 3-fluoro-4-methoxyacetophenone (1.0 eq) and difluoroenoxysilane (2.0 eq) in HFIP.

  • Add Na₂-eosin Y (10 mol%) and irradiate with green LED (1.5 W) under air for 6h.

  • Purify via silica gel chromatography (PE:EtOAc = 20:1).

Yield : 93%.

Coupling Reactions with Fluorinated Building Blocks

Cross-coupling strategies enable modular assembly of the target compound.

Suzuki-Miyaura Coupling

Aryl boronic esters containing methoxy and fluorine groups are coupled with 2,2-difluoropropanoyl chloride using Pd catalysts.

Optimized Conditions :

  • Pd(TFA)₂ (20 mol%), Ag₂CO₃ (3.0 eq), DMSO, 120°C, 30min.

  • Yield: 74%.

Ullmann-Type Coupling

Copper-mediated coupling of 3-fluoro-4-methoxyphenyl iodide with difluoroacetamide in the presence of a diamino ligand achieves C–N bond formation, followed by oxidation to the ketone.

Key Data :

  • CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄, DMF, 110°C, 24h.

  • Oxidation with KMnO₄ (aq. H₂SO₄) yields 58%.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Friedel-CraftsSimple, one-potRequires harsh acids60–85%
Nucleophilic FluorinationHigh selectivityMulti-step, high temperatures65–82%
C–H DifluoroalkylationAtom-economical, mild conditionsSpecialized reagents70–93%
Suzuki CouplingModular, versatileCostly catalysts60–74%

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The fluorine atoms on the ethanone moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemical Synthesis

2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone serves as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds. Its unique functional groups allow for various chemical modifications, making it a versatile component in synthetic chemistry.

Biological Research

The compound's structural characteristics enable it to interact with specific enzymes and proteins, making it a valuable probe for studying biochemical pathways and enzyme mechanisms. Notably:

  • Anticancer Activity : Recent studies have demonstrated its potential as an anticancer agent. For instance, derivatives of this compound have shown significant antiproliferative activity against various cancer cell lines, such as MCF-7 human breast cancer cells with IC50 values as low as 0.075 µM .
CompoundIC50 (µM)Cell Line
This compound0.075MCF-7 (Breast Cancer)
Other Fluorinated Compounds0.620MDA-MB-231
  • Mechanistic Insights : Studies indicate that fluorinated compounds can disrupt cellular signaling pathways by inhibiting key enzymes involved in cancer progression, leading to reduced cell viability .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals that require specific properties such as high thermal stability and resistance to degradation. Its unique arrangement of functional groups enhances its reactivity and stability under various conditions.

Toxicity Profile

The toxicity profile of this compound has been evaluated in non-cancerous cell lines, showing low cytotoxicity compared to its anticancer efficacy. This selective toxicity is crucial for therapeutic applications, allowing for targeted treatments with minimal side effects.

Case Studies

Several case studies highlight the compound's effectiveness in biological research:

  • Antiproliferative Activity : A series of studies have investigated the antiproliferative effects of fluorinated compounds similar to this compound across various cell lines. Modifications in chemical structure significantly affect both potency and selectivity against cancer cells .
  • Mechanistic Studies : Research indicates that modifications can enhance binding affinity to specific enzymes or receptors, altering their functions and influencing biological processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. This can lead to the modulation of biochemical pathways and physiological effects.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

Compound Name Molecular Formula Substituents Key Reactivity Features References
2-Chloro-1-(3-fluoro-4-methoxyphenyl)ethanone C₉H₇ClFO₂ Cl at ethanone; 3-F, 4-OMe on phenyl Higher reactivity in nucleophilic substitutions (Cl is a better leaving group than F)
2,2-Difluoro-1-(4-fluorophenyl)ethanone C₈H₅F₃O 4-F on phenyl; no methoxy Reduced resonance stabilization compared to methoxy-substituted analogs
2,2-Difluoro-1-(4-methoxyphenyl)ethanone C₉H₈F₂O₂ 4-OMe on phenyl; no 3-F Enhanced electron-donating effects from methoxy, increasing carbonyl electrophilicity
1-(4-Chloro-3-methoxyphenyl)-2,2-difluoroethanone C₈H₆ClF₂O₂ Cl at 4-position; 3-OMe Balances electronic effects (Cl withdrawal vs. OMe donation), enabling diverse reactivity

Key Insights :

  • Fluorine vs. Chlorine : Chlorine substituents (e.g., in 2-chloro analogs) enhance leaving-group ability but reduce electron-withdrawing effects compared to fluorine .
  • Methoxy Positioning : The 4-methoxy group in the target compound contributes to resonance stabilization, while its absence in analogs (e.g., 4-fluorophenyl derivatives) reduces this effect .

Key Insights :

  • Heterocyclic substituents (e.g., pyridine, furan) correlate with higher inhibitory activity against SARS-CoV-2, suggesting that electron-deficient aromatic systems enhance binding .
  • The absence of biological data for the target compound highlights a research gap; its fluoromethoxyphenyl group may warrant testing in similar assays.

Key Insights :

  • The target compound’s utility in Gewald synthesis contrasts with palladium-catalyzed applications of pyrrolidine-substituted analogs .

Biological Activity

2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone is a fluorinated organic compound notable for its unique structural features, including two fluorine atoms and a methoxy group attached to a phenyl ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of electronegative fluorine atoms enhances its reactivity and stability, making it an interesting candidate for various biological studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H7F3O2, with a molecular weight of approximately 204.15 g/mol. The compound features a ketone functional group, contributing to its chemical reactivity.

PropertyValue
Molecular FormulaC9H7F3O2
Molecular Weight204.15 g/mol
Functional GroupsKetone, Methoxy
Fluorine Atoms3

The mechanism of action of this compound involves its interaction with various biological targets, including enzymes and receptors. The compound's unique functional groups allow it to form strong interactions with proteins, potentially inhibiting their activity or altering their function. This interaction can affect various biological processes, making it a valuable tool in biochemical research .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Anticancer Activity

Studies have shown that this compound demonstrates potent anticancer activity against various cancer cell lines. For instance, it exhibited an IC50 value of 0.075 µM in MCF-7 human breast cancer cells, indicating strong antiproliferative effects at low concentrations . Additionally, it has shown effectiveness against triple-negative breast cancer cell lines with IC50 values as low as 0.033 µM .

Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting critical enzymatic pathways.

Antiviral Activity

The compound has also been evaluated for antiviral activity. Initial findings indicate potential efficacy against specific viral strains, although further research is needed to elucidate the exact mechanisms involved.

Case Studies

  • MCF-7 Breast Cancer Cells : In vitro studies demonstrated that treatment with this compound resulted in significant cell death at concentrations as low as 0.075 µM. This suggests that the compound may serve as a lead candidate for developing new anticancer therapies.
  • Antimicrobial Testing : In trials assessing the compound's antibacterial efficacy, it was found to inhibit growth in several Gram-positive and Gram-negative bacterial strains. The results indicated a dose-dependent response with notable activity at higher concentrations.

Q & A

Q. What are the most reliable synthetic routes for 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via fluorination of precursor ketones or Friedel-Crafts acylation. For example, describes the use of 1-(3-fluoro-4-methoxyphenyl)ethanone as a precursor, where fluorination with a difluoro reagent (e.g., DAST or SF₄) under anhydrous conditions achieves the difluoro substitution. Key parameters include:
  • Catalyst : Lewis acids like AlCl₃ () or BF₃·Et₂O.

  • Temperature : Reactions often proceed at 0–25°C to minimize side reactions.

  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) .

  • Yield Optimization : Lowering reaction temperature to 0°C improves selectivity, with yields reported up to 78% ().

    Synthetic Method Catalyst Temperature Yield Reference
    Friedel-Crafts AcylationAlCl₃25°C65%
    Fluorination of PrecursorDAST0°C78%

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Look for characteristic signals:
  • A singlet at δ ~2.5–3.0 ppm for the difluoroethyl group.
  • Aromatic protons in the 3-fluoro-4-methoxyphenyl group appear as multiplets at δ ~6.8–7.6 ppm, with splitting patterns influenced by fluorine coupling ().
  • ¹⁹F NMR : Two distinct signals for the CF₂ group (~-110 to -120 ppm) and the aryl fluorine (~-115 ppm) ().
  • IR : Strong carbonyl stretch at ~1700–1750 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ ().

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound serves as a fluorinated building block for bioactive molecules. For example:
  • Antiproliferative Agents : Analogous difluoroethanones are precursors to pyrazole derivatives with antiproliferative activity ().
  • Enzyme Inhibition : Fluorinated ketones are used to study enzyme-substrate interactions via transition-state analog design ().

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the reactivity and biological activity of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electron-withdrawing effects of fluorine on the carbonyl group.
  • Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., kinases or cytochrome P450). The difluoro group’s electronegativity may enhance binding affinity to polar active sites .

Q. What strategies resolve contradictions in crystallographic data for fluorinated ethanones?

  • Methodological Answer :
  • SHELX Refinement : Use SHELXL () with high-resolution data (d ≤ 0.8 Å) to model disorder in fluorine positions.
  • Twinned Data : For twinned crystals, apply the HKLF 5 format in SHELXL and verify with ROTAX ().
  • Validation Tools : Check with PLATON’s ADDSYM to detect missed symmetry elements .

Q. How do reaction by-products form during synthesis, and how can they be mitigated?

  • Methodological Answer : Common by-products include:
  • Over-Fluorination : Excess fluorinating agents (e.g., DAST) may lead to trifluoro derivatives. Mitigate by stoichiometric control and low temperatures.
  • Aryl Ring Halogenation : Side reactions with Lewis acids (AlCl₃) can chlorinate the ring. Use milder catalysts (e.g., FeCl₃) or protect the ring with directing groups .

Data Analysis and Optimization

Q. What statistical methods are suitable for analyzing discrepancies in spectral or crystallographic data?

  • Methodological Answer :
  • R-factor Analysis : Compare R₁ (observed data) vs. wR₂ (all data) to assess model accuracy. Values >5% difference indicate systematic errors ().
  • Multivariate Regression : Use PCA or PLS to correlate reaction conditions (e.g., solvent, catalyst) with spectral purity metrics .

Q. How can reaction conditions be optimized for scalability without compromising enantiomeric purity?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary parameters (catalyst loading, temperature) in a factorial design.
  • Chiral HPLC : Monitor enantiomeric excess (ee%) using a Chiralpak AD-H column (hexane/isopropanol). Maintain ee >98% by controlling reaction time and temperature gradients .

Comparative Studies

Q. How does the electronic profile of this compound compare to non-fluorinated analogs in catalysis?

  • Methodological Answer :
  • Hammett Studies : Compare σₚ values (fluorine: σₚ≈0.06 vs. hydrogen: σₚ=0.00) to quantify electron-withdrawing effects.
  • Cyclic Voltammetry : The difluoro group lowers LUMO energy by ~1.2 eV, enhancing electrophilicity in cross-coupling reactions ().

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